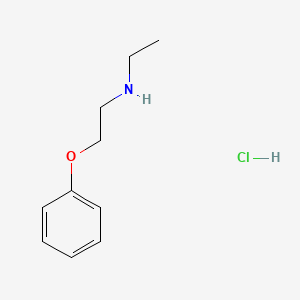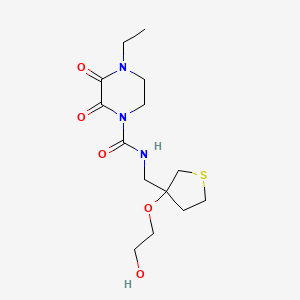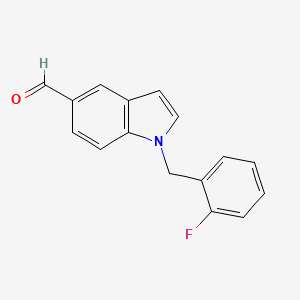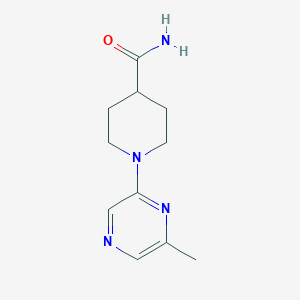
2,3-Dibromo-6-methyl-5-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-6-methyl-5-nitropyridine is a heterocyclic organic compound with the molecular formula C6H4Br2N2O2 It is characterized by the presence of two bromine atoms, a methyl group, and a nitro group attached to a pyridine ring
作用機序
Target of Action
Nitropyridines, a class of compounds to which 2,3-dibromo-6-methyl-5-nitropyridine belongs, are known to interact with various biological targets .
Mode of Action
Nitropyridines are known to undergo reactions with n2o5 in an organic solvent to form the n-nitropyridinium ion .
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (29592) and physical form (powder) suggest that it may have certain bioavailability characteristics .
Result of Action
Nitropyridines are known to undergo various chemical reactions, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature (room temperature) and physical form (powder) may affect its stability . Additionally, the compound’s interaction with other substances in its environment may influence its action and efficacy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-6-methyl-5-nitropyridine typically involves the bromination of 6-methyl-5-nitropyridine. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 2 and 3 positions of the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the desired product in a pure form.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group under appropriate conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid, are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.
Reduction Products: The primary product of reduction is 2,3-dibromo-6-methyl-5-aminopyridine.
科学的研究の応用
2,3-Dibromo-6-methyl-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a building block for biologically active molecules.
Industry: It is used in the manufacture of specialty chemicals and materials with specific properties.
類似化合物との比較
- 2,5-Dibromo-3-nitropyridine
- 2,3-Dibromo-5-nitropyridine
- 2,6-Dibromo-3-nitropyridine
Comparison: 2,3-Dibromo-6-methyl-5-nitropyridine is unique due to the specific positioning of the bromine atoms and the methyl group on the pyridine ring. This unique structure can influence its reactivity and the types of reactions it undergoes compared to other dibromo-nitropyridine derivatives. The presence of the methyl group can also affect its physical and chemical properties, making it distinct from other similar compounds.
特性
IUPAC Name |
2,3-dibromo-6-methyl-5-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSNSLLGYJIJSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1[N+](=O)[O-])Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-methoxy-4-((3as,4s,6s,7ar)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate](/img/structure/B2847574.png)
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B2847575.png)

![2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2847578.png)
![methyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2847581.png)


![N-([2,4'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2847586.png)
![5-(pyridin-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2847587.png)
![2-(3,4-Dimethylphenyl)-N-(3-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2847588.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B2847589.png)

